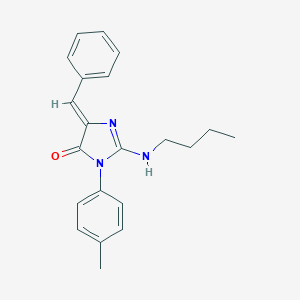
(5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one is a chemical compound with potential applications in scientific research. It is a member of the imidazolone family of compounds and has been shown to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one is not fully understood. However, it has been shown to inhibit the production of reactive oxygen species and to modulate the expression of various inflammatory cytokines. This suggests that it may act by reducing oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
(5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, as well as to modulate the expression of various cytokines. Additionally, it has been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it has been shown to exhibit interesting biochemical and physiological effects, making it a potentially useful tool for studying cellular processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets. Finally, it may be useful to explore its potential as a tool for studying cellular processes and as a potential lead compound for drug development.
Synthesemethoden
(5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzaldehyde with butylamine in the presence of a catalyst such as acetic acid. The resulting product is then reacted with imidazole in the presence of a base such as sodium hydroxide to yield the final compound.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one has potential applications in scientific research. One area of interest is its potential as a therapeutic agent for various diseases. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C21H23N3O |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-2-(butylamino)-3-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C21H23N3O/c1-3-4-14-22-21-23-19(15-17-8-6-5-7-9-17)20(25)24(21)18-12-10-16(2)11-13-18/h5-13,15H,3-4,14H2,1-2H3,(H,22,23)/b19-15- |
InChI-Schlüssel |
SCUACRWOZWCWSR-CYVLTUHYSA-N |
Isomerische SMILES |
CCCCNC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C |
SMILES |
CCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Kanonische SMILES |
CCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
![2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295858.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)
![5-imino-2-propyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295861.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)